![molecular formula C7H5ClN2O B1354152 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 582300-58-1](/img/structure/B1354152.png)
4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the CAS Number: 582300-58-1. It has a molecular weight of 168.58 . This compound is typically stored at room temperature .
Synthesis Analysis
The synthesis of this compound and its derivatives is a topic of interest in the pharmaceutical sector. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . A series of metal complexes have been prepared by a novel azo ligand derived from the pyridone moiety .Molecular Structure Analysis
The molecular formula of this compound is C7H5ClN2O . The InChI code is 1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3. It has a boiling point of 297.5±40.0 °C at 760 mmHg .Scientific Research Applications
Biological Activity
This compound has been studied for its potential biological activities. Azo derivatives, which include a similar structural motif, have shown a wide range of biological applications such as antiviral, anticancer, antimicrobial, and anti-inflammatory activities . The electron-donating group in the ortho-position of the azo group enables these compounds to act as potential chelating agents, which is a property that could be explored with 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as well.
Anticancer Research
The structural similarity of dihydropyridines to other biologically active compounds suggests their use in anticancer research. They can be used to synthesize novel therapeutic agents and tested against various cancer cell lines to evaluate their efficacy .
Antioxidant Properties
Dihydropyridines have been explored for their antioxidant properties, with some compounds exhibiting significant DPPH radical scavenging results. This suggests that 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile could also be a candidate for antioxidant application .
Coordination Chemistry
The compound’s structure suggests it could act as a chelating agent due to the presence of an electron donor group. This makes it relevant in the field of coordination chemistry, where it could form complexes with various metals .
Nonlinear Optics (NLO)
Azo compounds have been used in nonlinear optics applications due to their chromophore (–N=N–) group. The structural features of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may allow it to be used in the development of NLO materials .
Sensor Development
The azo group in dihydropyridines has been utilized in sensor development, particularly for detecting specific ions or molecules. The compound could potentially be modified to create sensors with high sensitivity and selectivity .
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methyl-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPSRQJMZHFDOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464308 | |
Record name | 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
582300-58-1 | |
Record name | 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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